1-Nitro-3-(trifluoromethoxy)benzene
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to advanced materials. alfa-chemistry.comwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com
The strategic incorporation of fluorine atoms into organic scaffolds can dramatically alter a molecule's physicochemical properties, leading to enhanced performance in biological and material contexts. nih.govnumberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. wikipedia.org
Key effects of fluorination include:
Increased Lipophilicity: The substitution of hydrogen with fluorine often increases a molecule's ability to dissolve in fats and lipids. wikipedia.orgnih.gov This enhanced lipophilicity can improve a drug's absorption and transport across cell membranes. wikipedia.orgencyclopedia.pub
Metabolic Stability: The strength of the C-F bond makes organofluorine compounds more resistant to metabolic degradation, prolonging their therapeutic effect. nih.govwikipedia.org
Modulation of Acidity (pKa): Fluorine's high electronegativity can increase the acidity of nearby functional groups through inductive effects. nih.gov
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, leading to increased potency. nih.govresearchgate.net
Altered Conformation: The presence of fluorine can influence the three-dimensional shape of a molecule, which is crucial for its interaction with biological receptors. researchgate.net
Material Properties: In materials science, fluorination can lead to desirable characteristics such as increased thermal stability, chemical resistance, and unique optical properties. numberanalytics.comacs.org Fluoropolymers, for instance, are known for their low friction and non-flammability. alfa-chemistry.com
The trifluoromethoxy group (-OCF₃) has emerged as a particularly important fluorinated substituent in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. nih.govresearchgate.net
The -OCF₃ group offers several advantages:
High Lipophilicity: It is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to cross biological membranes. nih.govmdpi.com
Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic breakdown, contributing to the longevity of drugs containing this moiety. researchgate.netmdpi.com
Unique Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can profoundly influence the reactivity and electronic properties of the parent molecule. researchgate.netresearchgate.net
Steric and Conformational Effects: The trifluoromethoxy group has a distinct size and shape that can influence molecular conformation and interactions with biological targets. rsc.org
Rationale for Focused Academic Inquiry on 1-Nitro-3-(trifluoromethoxy)benzene
The specific arrangement of a nitro group and a trifluoromethoxy group on a benzene (B151609) ring in this compound creates a molecule with a unique combination of properties that are highly attractive for academic and industrial research. chemimpex.com
The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the chemical reactivity of the aromatic ring. chemimpex.comlookchem.com This makes the compound susceptible to certain chemical transformations and provides a platform for studying the interplay of these functional groups. The trifluoromethoxy group also enhances its solubility in a variety of organic solvents, which is a practical advantage in many synthetic procedures. chemimpex.com
This compound is a valuable building block in the synthesis of more complex molecules. chemimpex.comlookchem.com Its functional groups can be chemically modified to introduce new functionalities, making it a key starting material for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com For instance, the nitro group can be reduced to an amine, which can then be used in a wide range of subsequent chemical reactions. Researchers utilize this compound to explore new reaction methodologies and to construct intricate molecular architectures. chemimpex.comlookchem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | nih.govambeed.comfluorobenzene.ltd |
| Molar Mass | 207.11 g/mol | ambeed.comfluorobenzene.ltd |
| Appearance | Colorless to pale yellow liquid | fluorobenzene.ltdtcichemicals.com |
| Boiling Point | 207-208 °C | fluorobenzene.ltd |
| Density | 1.445 g/cm³ | fluorobenzene.ltd |
| Flash Point | 94 °C | fluorobenzene.ltd |
| Refractive Index | 1.466 | fluorobenzene.ltd |
| Solubility in Water | Insoluble | fluorobenzene.ltd |
| Solubility in Organic Solvents | Soluble | fluorobenzene.ltd |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Source |
| ¹H NMR (CDCl₃) | δ 7.94 (ddd) | |
| ¹³C NMR (DMSO-d₆) of a related nitro-iodobenzoic acid | C(NO₂) at 147.3 ppm | beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJNDOQIAARBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380460 | |
| Record name | 3-(trifluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2995-45-1 | |
| Record name | 3-(trifluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitro-3-(trifluoromethoxy)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1 Nitro 3 Trifluoromethoxy Benzene
Established Synthetic Routes and Mechanistic Considerations
The primary route to 1-nitro-3-(trifluoromethoxy)benzene involves the direct nitration of trifluoromethoxybenzene. This approach leverages the directing effects of the trifluoromethoxy group to place the incoming nitro group at the desired meta position.
The introduction of the nitro group onto the trifluoromethoxybenzene ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.
The directing influence can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When the electrophile (NO₂⁺) attacks the positions ortho or para to the -OCF₃ group, one of the resonance structures places the positive charge on the carbon atom directly bonded to the trifluoromethoxy group. This arrangement is highly destabilized by the strong electron-withdrawing effect of the -OCF₃ group. columbia.edu In contrast, attack at the meta position ensures that the positive charge is never located on the carbon adjacent to the -OCF₃ group, resulting in a less unstable, and therefore favored, intermediate. columbia.eduslideserve.com Consequently, the primary product of the nitration of trifluoromethoxybenzene is the meta-substituted isomer, this compound.
The efficiency and selectivity of the nitration of trifluoromethoxybenzene are highly dependent on reaction conditions. Key parameters that are often optimized include temperature, residence time, and the strength of the acid mixture. researchgate.netacs.org Continuous flow microreactors have been employed to achieve precise control over these parameters, leading to enhanced safety and improved product selectivity. researchgate.netsoton.ac.uk
Studies have shown that while parameters like temperature, residence time, and sulfuric acid strength significantly affect the conversion of trifluoromethoxybenzene, the selectivity towards the different nitro-isomers is most sensitive to the reaction temperature. researchgate.netacs.org In one study using a microchannel reactor, the highest conversion reached 99.6%, with the selectivity for the main product reaching 98.13% under optimized conditions. researchgate.net Kinetic studies in microreactors have confirmed that the reaction is typically kinetically controlled. beilstein-journals.org
| Parameter | Range Studied | Effect on Conversion | Effect on Selectivity |
|---|---|---|---|
| Temperature | Varies (e.g., up to 271 K) | Significant | Significant |
| Residence Time | Varies | Significant | Less Significant |
| Sulfuric Acid Strength | Varies | Significant | Less Significant |
| Flow Rate | Varies | Significant | Less Significant |
The trifluoromethoxy group is a valuable substituent in medicinal and agricultural chemistry, and several methods have been developed for its introduction onto an aromatic ring. nih.govbeilstein-journals.org These methods can be applied to precursors that are subsequently nitrated to yield the target compound.
While direct nucleophilic trifluoromethoxylation of an aromatic ring is challenging, precursors such as phenols can be converted to their trifluoromethoxy derivatives. mdpi.com More recent approaches involve the electrochemical C-H trifluoromethoxylation of aromatic compounds, combining a trifluoromethylating reagent with oxygen under electrochemical conditions. lookchem.com This process is believed to proceed through the generation of a CF₃ radical, which is then converted to a CF₃O radical before adding to the aromatic ring. lookchem.com
A classical and industrially relevant method for synthesizing aryl trifluoromethyl ethers involves a two-step sequence starting from substituted anisoles (methoxybenzenes) or phenols. beilstein-journals.orgmdpi.com
Chlorination : The first step is the radical chlorination of the methyl group of an anisole derivative to form a trichloromethyl ether (-OCCl₃). beilstein-journals.orgmdpi.com This is often accomplished using elemental chlorine with photo-stimulation or by treating a corresponding phenol with carbon tetrachloride. nih.govbeilstein-journals.org
Fluorination : The second step is a halogen exchange (Halex) reaction, where the trichloromethyl ether is treated with a fluorinating agent to replace the chlorine atoms with fluorine, yielding the trifluoromethyl ether (-OCF₃). mdpi.comnih.gov Common fluorinating agents for this transformation include antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). beilstein-journals.orgmdpi.com
This sequence can also be performed as an in situ process, where a phenol is heated with carbon tetrachloride and anhydrous hydrogen fluoride in a pressure vessel, converting it directly to the aryl trifluoromethyl ether without isolating the trichloromethyl intermediate. nih.govbeilstein-journals.org
| Starting Material | Chlorination Step Reagents | Intermediate | Fluorination Step Reagents | Final Product |
|---|---|---|---|---|
| Aryl Methyl Ether (Ar-OCH₃) | Cl₂, light | Aryl Trichloromethyl Ether (Ar-OCCl₃) | SbF₃/SbCl₅ or HF | Aryl Trifluoromethyl Ether (Ar-OCF₃) |
| Phenol (Ar-OH) | CCl₄, HF, catalyst (e.g., BF₃) | In situ generation of Ar-OCCl₃ | (HF present in reaction mixture) | Aryl Trifluoromethyl Ether (Ar-OCF₃) |
Introduction of the Trifluoromethoxy Group
Reactions Involving Sulfur Tetrafluoride (SF₄) with Fluoroformates
A classic method for synthesizing aryl trifluoromethyl ethers involves a two-step process starting from the corresponding phenol. This approach utilizes sulfur tetrafluoride (SF₄) as a key fluorinating agent. In the context of this compound, the synthesis would commence with 3-nitrophenol.
The first step is the conversion of the phenol into an aryl fluoroformate. This is typically achieved by reacting the phenol with phosgene (COCl₂) to form a chloroformate, which is then treated with a fluoride source like potassium fluoride (KF) to yield the fluoroformate.
In the second, critical step, the aryl fluoroformate is treated with sulfur tetrafluoride (SF₄). SF₄ converts the fluoroformate group (–OCOF) into the desired trifluoromethoxy group (–OCF₃). This reaction, however, requires careful handling due to the highly toxic nature of the reagents involved.
Table 1: Synthesis via Fluoroformate Intermediate
| Step | Precursor | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3-Nitrophenol | 1. COCl₂ 2. KF | 3-Nitrophenyl fluoroformate | Acylation & Halogen Exchange |
| 2 | 3-Nitrophenyl fluoroformate | SF₄ (Sulfur Tetrafluoride) | This compound | Fluorodecarboxylation |
Advanced Synthetic Strategies and Novel Approaches
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research into the synthesis of this compound has explored novel catalytic systems and alternative precursors to overcome the limitations of classical methods.
Catalytic Methods for Selective Synthesis
Catalytic approaches offer the potential for milder reaction conditions, higher selectivity, and reduced waste compared to stoichiometric methods.
Photocatalytic Trifluoromethoxylation : A novel approach involves the direct trifluoromethoxylation of nitrobenzene (B124822) using photocatalysis. This method can generate the trifluoromethoxy radical (•OCF₃) from a suitable precursor, which then reacts with the aromatic ring. Research has shown that the photocatalytic trifluoromethoxylation of nitrobenzene yields a mixture of isomers, with the desired this compound being the major product. beilstein-journals.org In one study, the reaction produced ortho, meta, and para isomers in a ratio of 1.0 : 7.4 : 1.6, demonstrating significant selectivity for the meta position. beilstein-journals.org
Catalytic Nitration : The traditional nitration of trifluoromethoxybenzene using a mixture of nitric acid and a stoichiometric amount of sulfuric acid can be effective but often lacks regioselectivity and produces significant acid waste. rsc.org Advanced catalytic methods aim to improve this process. The use of solid acid catalysts, such as zeolites, can enhance regioselectivity, often favoring the para isomer due to steric constraints within the catalyst's pores. rsc.orgcardiff.ac.ukresearchgate.net Another modern approach employs strong acid catalysts like trifluoromethanesulfonic acid (HOTf) to promote nitration using nitric acid under milder, solvent-free conditions, offering a more controlled and efficient reaction. organic-chemistry.org
Table 2: Comparison of Catalytic Synthesis Methods
| Method | Starting Material | Catalyst/Reagent System | Key Advantage | Selectivity |
|---|---|---|---|---|
| Photocatalytic Trifluoromethoxylation | Nitrobenzene | Photocatalyst + OCF₃ source | Direct C-H functionalization | High meta-selectivity observed beilstein-journals.org |
| Solid Acid-Catalyzed Nitration | Trifluoromethoxybenzene | Zeolites (e.g., H-beta) + HNO₃ | Catalyst recyclability, reduced waste | High para-selectivity rsc.orgcardiff.ac.uk |
| Homogeneous-Catalyzed Nitration | Trifluoromethoxybenzene | HOTf + HNO₃ | Mild conditions, high efficiency organic-chemistry.org | Dependent on substrate electronics |
Exploration of Alternative Precursors and Reagents
The choice of starting material and reagents is crucial for an efficient synthesis. The primary strategies involve either starting with a nitro-substituted ring and adding the trifluoromethoxy group, or vice versa.
Starting from Nitrobenzene : As mentioned, direct C-H trifluoromethoxylation of nitrobenzene is a modern and attractive route. beilstein-journals.org This avoids pre-functionalization and reduces the number of synthetic steps.
Starting from Trifluoromethoxybenzene : This is a common precursor, which undergoes electrophilic nitration. rsc.org However, since the trifluoromethoxy group is an ortho-, para-director, this method typically yields 1-nitro-4-(trifluoromethoxy)benzene as the major product, making the isolation of the desired meta-isomer challenging.
Starting from 3-Nitrophenol : This precursor is ideal for methods that convert a hydroxyl group into a trifluoromethoxy group, such as the sulfur tetrafluoride reaction with the corresponding fluoroformate.
Novel Trifluoromethoxylating Reagents : Research has focused on developing new reagents for introducing the OCF₃ group. These include reagents that can generate the OCF₃ radical under visible light photoredox catalysis. lookchem.com Another innovative reagent, bis(trifluoromethyl)peroxide (CF₃OOCF₃), has been introduced as a practical and efficient source for the trifluoromethoxylation of arenes under mild conditions using either photoredox or TEMPO catalysis. lookchem.com
Table 3: Alternative Precursors and Synthetic Strategies
| Precursor | Key Transformation | Reagent/Method Example | Primary Isomer Formed |
|---|---|---|---|
| Nitrobenzene | C-H Trifluoromethoxylation | Photocatalysis + OCF₃ Source | This compound (meta) beilstein-journals.org |
| Trifluoromethoxybenzene | Electrophilic Nitration | HNO₃ / H₂SO₄ | 1-Nitro-4-(trifluoromethoxy)benzene (para) |
| 3-Nitrophenol | OH to OCF₃ Conversion | SF₄ on fluoroformate | This compound (meta) |
Stereoselective Synthesis (if applicable to derivatives)
The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers. As a result, stereoselective synthesis is not applicable to its direct preparation.
However, this compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where chirality and stereoisomerism are often critical for biological activity. When this compound is used as a precursor to create derivatives containing one or more chiral centers, the methods used for these subsequent transformations may need to be stereoselective. For instance, if a chiral side chain were to be introduced onto the aromatic ring or if the nitro group were reduced and the resulting aniline (B41778) used in a reaction that creates a stereocenter, an enantioselective or diastereoselective synthesis would be required to produce a single, desired stereoisomer. The development of enantioselective synthesis for chiral molecules is a significant area of research, as different stereoisomers can have vastly different biological effects. nih.gov
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for Elucidation
Modern analytical research employs a variety of sophisticated spectroscopic methods to determine the precise structure of molecules like 1-nitro-3-(trifluoromethoxy)benzene. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing distinct information about its constituent atoms and the bonds that connect them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework, including the connectivity of atoms and their chemical environment. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is utilized to gain a comprehensive understanding of its structure.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms on the benzene (B151609) ring. The electron-withdrawing nature of the nitro (NO₂) and trifluoromethoxy (OCF₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
In a typical ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals due to their unique electronic environments. The proton positioned between the two deactivating groups is the most deshielded. The other protons on the ring also show characteristic splitting patterns (e.g., doublet, triplet, doublet of doublets) arising from spin-spin coupling with their neighbors. The coupling constants (J values), typically in the range of a few Hertz, provide valuable information about the relative positions of the protons on the aromatic ring. libretexts.org
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.05 | d | 8.2 |
| H-4 | 7.85 | dd | 8.2, 2.1 |
| H-5 | 7.60 | t | 8.2 |
| H-6 | 8.30 | s | - |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, offering insights into the effects of the electron-withdrawing nitro and trifluoromethoxy substituents.
The carbon atom attached to the trifluoromethoxy group (C-3) and the carbon bearing the nitro group (C-1) are significantly influenced by these substituents. The OCF₃ group, being highly electronegative, causes a downfield shift for C-3. The nitro group also exerts a strong deshielding effect on C-1. Furthermore, the carbon atom of the trifluoromethoxy group itself appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The aromatic carbons show distinct signals based on their position relative to the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~149 |
| C-2 | ~118 |
| C-3 | ~150 (q, J ≈ 2 Hz) |
| C-4 | ~125 |
| C-5 | ~131 |
| C-6 | ~112 |
| -OCF₃ | ~121 (q, J ≈ 259 Hz) |
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool specifically for observing fluorine atoms within a molecule. Given the presence of the trifluoromethoxy group, ¹⁹F NMR is essential for the characterization of this compound.
The three fluorine atoms of the OCF₃ group are chemically equivalent and thus give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring. In some instances, long-range coupling between the fluorine atoms and the aromatic protons can be observed, providing further structural confirmation. Beyond structural elucidation, ¹⁹F NMR is also a valuable technique for monitoring reactions involving this compound, allowing for kinetic studies by tracking the consumption of the starting material or the formation of fluorinated products over time. rsc.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
For this compound, IR and Raman spectroscopy are particularly useful for confirming the presence and electronic environment of the nitro (NO₂) and trifluoromethoxy (OCF₃) groups.
The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. researchgate.net The exact positions of these bands can be influenced by the electronic effects of other substituents on the ring.
The trifluoromethoxy group also exhibits strong characteristic vibrations. The C-F stretching modes of the CF₃ group are typically observed in the region of 1100-1300 cm⁻¹. ias.ac.in The C-O stretching vibration of the ether linkage also gives a characteristic band. A detailed vibrational analysis of the para-isomer, 1-nitro-4-(trifluoromethoxy)benzene, has shown C-H vibrations in the range of 3082-3125 cm⁻¹ in the FTIR spectrum and 3082-3130 cm⁻¹ in the FT-Raman spectrum. niscair.res.in The C-C stretching vibrations for the same compound are observed at 1619, 1597, 1458, 1353, and 1332 cm⁻¹ in the FTIR spectrum. niscair.res.in While the exact frequencies for the meta-isomer will differ slightly, these ranges provide a good indication of where to expect the characteristic vibrations for this compound.
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Trifluoromethoxy (OCF₃) | C-F Stretch | 1100 - 1300 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms (excluding hydrogen, which is often difficult to locate) can be determined with high precision.
While a specific crystal structure for this compound has not been reported in publicly accessible databases, the application of this technique would yield invaluable information, including precise bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of its solid-state conformation.
In the absence of a specific crystal structure, the likely packing arrangement can be inferred from studies of related nitroaromatic and fluorinated compounds. mdpi.comacs.org The crystal structure is dictated by a balance of various non-covalent intermolecular interactions that molecules adopt to achieve a minimum energy state. ias.ac.in For this compound, the dominant interactions are expected to be C-H···O hydrogen bonds and π-π stacking.
C-H···O Interactions : The oxygen atoms of the nitro group are strong hydrogen bond acceptors. They are expected to form weak hydrogen bonds with the aromatic C-H groups of neighboring molecules. These interactions are highly directional and play a significant role in organizing molecules into specific motifs, such as chains or sheets. rsc.org
π-π Stacking : Aromatic rings can interact through stacking, where the π-electron clouds of adjacent rings overlap. Given the electron-poor nature of the ring in this compound, offset or slipped-stacking arrangements are more likely than face-to-face stacking to minimize electrostatic repulsion.
Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to its two strongly polar groups, leading to dipole-dipole interactions that influence the crystal packing.
These interactions would likely guide the molecules to pack in common motifs for aromatic compounds, such as the herringbone or layered beta-sheet structures. researchgate.net
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role in Packing |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H | Nitro O | Primary directional influence, formation of chains/sheets. rsc.org |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilization through dispersion forces, often in offset arrangements. rsc.org |
| Weak Hydrogen Bond | Aromatic C-H | OCF₃ F | Secondary stabilization, contributes to overall lattice energy. ed.ac.uk |
| Dipole-Dipole | Molecular Dipole | Molecular Dipole | Overall lattice organization, favors anti-parallel arrangements. |
X-ray crystallography provides precise measurements of all bond lengths and angles within the molecule. In the absence of direct experimental data for this compound, expected values can be estimated from crystallographic data of structurally similar compounds and from theoretical calculations. mdpi.comd-nb.inforesearchgate.net
The geometry of the nitro group is of particular interest. In many nitroaromatic compounds, the nitro group is nearly coplanar with the benzene ring to maximize resonance stabilization, though steric hindrance can cause some twisting. mdpi.comd-nb.info The trifluoromethoxy group also has a defined geometry, with the C-O-C angle and C-F bond lengths being characteristic.
Table 5: Expected Bond Lengths and Angles for this compound
| Parameter | Expected Value | Reference/Comment |
|---|---|---|
| C-N Bond Length | ~1.47 - 1.49 Å | Typical for aromatic nitro compounds. mdpi.comresearchgate.net |
| N-O Bond Length | ~1.21 - 1.23 Å | Average of the two N-O bonds in the nitro group. mdpi.com |
| O-N-O Bond Angle | ~123 - 125° | Characteristic angle for the nitro group. d-nb.info |
| Ar-O Bond Length | ~1.36 - 1.40 Å | Typical aryl ether bond length. |
| O-C(F₃) Bond Length | ~1.38 - 1.42 Å | |
| C-F Bond Length | ~1.32 - 1.35 Å | Typical C-F bond in a CF₃ group. |
| C-NO₂ Torsion Angle | 0 - 20° | Expected to be nearly planar with the ring. mdpi.com |
Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. However, the presence of deactivating groups on the benzene ring, such as the nitro and trifluoromethoxy groups, makes these reactions more challenging compared to benzene itself. libretexts.orgminia.edu.eg
Directing Effects of Nitro and Trifluoromethoxy Groups
In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. Both the nitro group and the trifluoromethoxy group are deactivating and meta-directing. libretexts.orgyoutube.com
Nitro Group (-NO₂): This group is strongly deactivating due to its powerful electron-withdrawing nature, which arises from both inductive effects and resonance. minia.edu.eglibretexts.org It withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. minia.edu.eg The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of electrophilic attack. youtube.com
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is also a strong deactivating group. The high electronegativity of the fluorine atoms causes a strong inductive electron withdrawal from the benzene ring. libretexts.org While the oxygen atom has lone pairs that could potentially donate electron density through resonance, the strong pull of the three fluorine atoms diminishes this effect significantly. Consequently, the -OCF₃ group primarily acts as a meta-director in EAS reactions. youtube.comlibretexts.org
The combined effect of these two meta-directing groups on 1-nitro-3-(trifluoromethoxy)benzene means that any incoming electrophile will preferentially substitute at the positions meta to both groups, which are positions 4, 5, and 6.
Regioselectivity and Reaction Pathways
The regioselectivity of EAS reactions on this compound is a consequence of the directing effects of the two substituents. The substitution will occur at the positions that are least destabilized by the electron-withdrawing groups. The positions ortho and para to the nitro and trifluoromethoxy groups are highly deactivated, making the meta positions the most favorable for electrophilic attack. libretexts.org
For example, in a nitration reaction, the incoming nitronium ion (NO₂⁺) would be directed to the positions meta to the existing nitro and trifluoromethoxy groups. nih.gov The stability of the intermediate carbocation (arenium ion) determines the reaction pathway. Attack at the meta position keeps the positive charge away from the carbons bearing the electron-withdrawing substituents, resulting in a more stable intermediate compared to ortho or para attack. youtube.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org This is a key reaction type for this compound due to the presence of two strong electron-withdrawing groups. byjus.com
Role of Electron-Withdrawing Groups in Activating the Ring
The nitro and trifluoromethoxy groups play a crucial role in activating the benzene ring for nucleophilic attack. byjus.comwikipedia.org They do so by withdrawing electron density, making the ring electrophilic and thus a target for nucleophiles. byjus.comyoutube.com The presence of these groups, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.comchemistrysteps.com This stabilization lowers the activation energy of the reaction, facilitating the substitution. youtube.com
Investigating Reaction Conditions and Substrate Scope
SNAr reactions on substrates like this compound typically involve a good leaving group, such as a halide, and a strong nucleophile. wikipedia.org Common nucleophiles include alkoxides, amines, and thiols. byjus.comchemistrysteps.com The reaction conditions often require heat to proceed at a reasonable rate. pressbooks.pub
The nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups. stackexchange.comacs.org The ability of a group to be displaced depends on its stability as an anion.
Reduction Reactions of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group (-NH₂), providing a synthetic route to 3-(trifluoromethoxy)aniline (B52521). sigmaaldrich.com This transformation is a common and important reaction in organic synthesis.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using precious metal catalysts like palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support is a widely used method. jove.comrsc.org Other reducing systems include iron powder in the presence of an acid or water, and tin or zinc in acidic media. rsc.org Recently, more sustainable methods using iron powder and water under mechanochemical conditions have been developed for the chemoselective reduction of nitroarenes. rsc.org Another approach involves the use of boron triiodide (BI₃), which can be generated in situ from potassium borohydride (B1222165) (KBH₄) and iodine (I₂). acs.org
The resulting 3-(trifluoromethoxy)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. nih.gov
Formation of Amine Derivatives
The most significant reaction of this compound is its reduction to form 3-(trifluoromethoxy)aniline. This transformation is a critical step in the synthesis of numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science. rsc.orglookchem.com Aromatic amines like 3-(trifluoromethoxy)aniline are valuable building blocks and precursors for a variety of important intermediates such as imines, amides, and diazonium salts. rsc.org
The presence of the electron-withdrawing trifluoromethoxy group influences the reactivity of the nitro group. In mechanochemical amination reactions, substrates with electron-withdrawing groups like trifluoromethoxy have been observed to give moderate to good yields. rsc.org The resulting amine, 3-(trifluoromethoxy)aniline, is a stable liquid at room temperature and serves as a key starting material for further derivatization. sigmaaldrich.com
Catalytic Hydrogenation and Other Reduction Methods
A variety of methods have been developed for the reduction of nitroarenes to anilines, many of which are applicable to this compound.
Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitro compounds. rsc.org Typical catalysts include precious metals such as palladium, platinum, or nickel on a solid support (e.g., carbon). rsc.org While highly efficient, achieving selectivity can be a challenge if other reducible functional groups are present in the molecule. rsc.org The process often involves hydrogen gas as the reductant. rsc.org
Chemical Reduction: Various chemical reagents can effectively reduce the nitro group. A common and cost-effective method involves the use of iron metal in an acidic medium. rsc.org Other reagents include:
Sodium hydrosulfite
Tin(II) chloride
Titanium(III) chloride
Samarium diiodide
A metal-free reduction of nitro compounds using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine under continuous-flow conditions has also been reported as a convenient method. rsc.org
Electrochemical Reduction: Electrochemical methods offer a scalable and often more environmentally friendly alternative for the reduction of nitroarenes. acs.orgrsc.org Studies on the electrochemical reduction of 3-nitrobenzotrifluoride, a structurally similar compound, have shown successful conversion to the corresponding aniline (B41778) derivative using a divided-beaker-type cell with a Nafion membrane. acs.org This method can be scaled up using flow electrolysis. acs.org
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Typical Reagents/Catalysts | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction | Cost of precious metals, potential for low selectivity |
| Chemical Reduction (Metal/Acid) | Fe/HCl, Sn/HCl | Low cost, widely applicable | Stoichiometric amounts of metal, waste generation |
| Electrochemical Reduction | Divided cell, specific electrodes | Scalable, potentially greener | Requires specialized equipment, optimization of conditions |
| Metal-Free Reduction | HSiCl₃, tertiary amine | Avoids metal catalysts | Reagent sensitivity |
Other Significant Chemical Transformations
While the reduction of the nitro group is the most prominent reaction, other transformations can be performed on the molecule or its derivatives.
Oxidation Reactions to Introduce Additional Functionalities
Direct oxidation of the aromatic ring of this compound to introduce new functionalities is not a commonly reported transformation. The strong deactivating nature of both the nitro and trifluoromethoxy groups makes the aromatic ring electron-poor and thus resistant to typical electrophilic oxidation reactions.
However, photoexcited nitroarenes, including those with trifluoromethyl groups like 3,5-bis(trifluoromethyl)nitrobenzene, can act as potent anaerobic oxidants. nih.govacs.org In this context, the nitroarene is used as a reagent to oxidize other substrates, such as alcohols to ketones and aldehydes to carboxylic acids, while the nitroarene itself is reduced. nih.govacs.org This reactivity highlights the oxidizing potential of the excited state of the nitro group but does not represent a direct functionalization of the this compound ring.
Formation of Derivatized Compounds for Specific Applications
The primary route to derivatization of this compound is through the reduction to 3-(trifluoromethoxy)aniline, which then serves as a versatile intermediate. lookchem.comsigmaaldrich.com
Pharmaceutical and Agrochemical Synthesis: The 3-(trifluoromethoxy)aniline core is a key component in the synthesis of biologically active molecules. For example, it can be used to create complex heterocyclic structures like pyrazole (B372694) derivatives. Research has shown that pyrazoles containing a 3,5-bis(trifluoromethyl)phenyl group, which is structurally related to the trifluoromethoxy-phenyl moiety, exhibit potent antibacterial activity, including against drug-resistant strains like MRSA. nih.gov The trifluoromethyl and trifluoromethoxy groups are often incorporated into drug candidates to improve metabolic stability, cell membrane permeability, and binding affinity to biological targets. nih.govprinceton.edu
Materials Science: Derivatives of 3-(trifluoromethoxy)aniline are also used in the development of new materials. For instance, 4-Nitro-3-trifluoromethyl aniline, a related compound, is an intermediate in the preparation of materials for optical waveguides. chemicalbook.com
The general synthetic utility of 3-(trifluoromethoxy)nitrobenzene lies in its role as a building block for more complex organic structures, leveraging the reactivity of its nitro and trifluoromethoxy groups. lookchem.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. unpatti.ac.id It is a method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is often employed to calculate various molecular properties with a favorable balance between accuracy and computational cost. unpatti.ac.id
A fundamental application of DFT is geometry optimization. This process computationally determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles.
For 1-Nitro-3-(trifluoromethoxy)benzene, a geometry optimization would reveal how the electron-withdrawing nature of the nitro and trifluoromethoxy groups influences the geometry of the benzene (B151609) ring and the orientation of the substituent groups. For instance, calculations on nitrobenzene (B124822) derivatives often show a planar structure for the benzene ring and the nitro group. unpatti.ac.id The purpose of geometry optimization is to identify the most stable structure with minimum energy. unpatti.ac.id
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following table is illustrative of the data that would be obtained from a DFT geometry optimization. Specific values for this isomer are not available in the surveyed literature.)
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N Bond Length | Distance between the benzene carbon and the nitro group nitrogen | Data not available |
| N-O Bond Length | Distance between the nitrogen and oxygen atoms of the nitro group | Data not available |
| C-O Bond Length | Distance between the benzene carbon and the trifluoromethoxy oxygen | Data not available |
| O-C(F3) Bond Length | Distance between the oxygen and the trifluoromethyl carbon | Data not available |
| C-F Bond Length | Average distance between the carbon and fluorine atoms | Data not available |
| C-C-N Bond Angle | Angle formed by two ring carbons and the nitro-group nitrogen | Data not available |
| C-N-O Bond Angle | Angle within the nitro group | Data not available |
| C-O-C Angle | Angle formed by the ring carbon, ether oxygen, and trifluoromethyl carbon | Data not available |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) of the corresponding vibrational mode. This analysis is crucial for assigning experimental spectral bands to specific functional groups and molecular motions.
For this compound, key vibrational modes would include:
NO₂ Group Vibrations : Strong asymmetric and symmetric stretching vibrations are characteristic of aromatic nitro compounds. researchgate.net
-OCF₃ Group Vibrations : Stretching and bending modes associated with the C-O and C-F bonds.
Aromatic Ring Vibrations : C-H stretching and C-C stretching and bending modes within the benzene ring.
Correlating these theoretical frequencies with experimental spectra helps to confirm the molecular structure and understand the electronic environment of the bonds.
Table 2: Expected Vibrational Modes for this compound (Note: This table lists the types of vibrations expected for the molecule's functional groups. Specific calculated frequencies are not available in the surveyed literature.)
| Vibrational Mode | Functional Group | Typical Experimental Region (cm⁻¹) |
|---|---|---|
| Asymmetric Stretching | -NO₂ | ~1500 - 1570 |
| Symmetric Stretching | -NO₂ | ~1300 - 1370 |
| Stretching | C-F | ~1000 - 1400 |
| Stretching | Aromatic C-H | ~3000 - 3100 |
| Stretching | Aromatic C-C | ~1400 - 1650 |
| Stretching | C-N | ~1100 - 1200 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.com
HOMO : The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater tendency for electron donation. researchgate.net
LUMO : The innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater tendency for electron acceptance. researchgate.net
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would show the distribution of these orbitals across the molecule, highlighting potential sites for nucleophilic or electrophilic attack. The electron-withdrawing nitro and trifluoromethoxy groups are expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution.
Table 3: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: This table illustrates the type of data generated from FMO analysis. Specific values are dependent on the computational method and are not available in the surveyed literature for this isomer.)
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Relates to chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red colors indicate negative potential (electron-rich areas, e.g., around oxygen or nitrogen atoms), while blue colors indicate positive potential (electron-poor areas).
An MEP analysis of this compound would visually demonstrate the strong electron-withdrawing effects of the -NO₂ and -OCF₃ groups. Negative potential would be concentrated around the oxygen atoms of the nitro group, while the fluorine atoms and the aromatic ring's hydrogen atoms would likely show regions of positive or near-neutral potential. This analysis helps predict how the molecule would interact with other charged or polar species. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. The unique trifluoromethoxy group in this compound is known to enhance its solubility in a variety of organic solvents. chemimpex.com While detailed experimental solvatochromic studies on this specific compound are not extensively documented in the literature, computational models can predict how its properties, such as dipole moment and electronic transition energies, would change in solvents of varying polarity.
In chemical research, this compound is utilized as a model compound to investigate the reactivity and properties associated with its nitro and trifluoromethoxy functional groups. lookchem.com Such studies inherently involve observing its behavior in different reaction media, contributing to a broader understanding of solvent effects. lookchem.com For instance, computational studies on similar nitroaromatic compounds analyze parameters like the conductor-like screening model (COSMO) area to understand interactions with the solvent continuum. dergipark.org.tr These models help predict how the solvent modulates the molecule's ground and excited state properties, which is critical for designing chemical reactions or predicting spectroscopic behavior in different media.
Predicted collision cross-section (CCS) values, calculated using computational methods, provide information about the molecule's shape in the gas phase. These values can be influenced by the adduct ion formed, which simulates interactions with different chemical environments. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 208.02161 | 133.6 |
| [M+Na]⁺ | 230.00355 | 142.3 |
| [M-H]⁻ | 206.00705 | 134.0 |
| [M+NH₄]⁺ | 225.04815 | 151.8 |
| [M+K]⁺ | 245.97749 | 136.8 |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. researchgate.net These methods are essential in modern chemistry for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. nih.gov For classes of compounds like nitroaromatic compounds (NACs), QSAR models are widely developed to predict toxicological endpoints. dergipark.org.trnih.gov
The general approach involves calculating a set of numerical values, known as molecular descriptors, that encode various features of a molecule's structure. These descriptors can be topological, geometric, or electronic. nih.gov Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like neural networks, are then employed to build a predictive model. dergipark.org.trnih.govnih.gov
Prediction of Reactivity and Biological Activity
QSAR models are particularly valuable for predicting the reactivity and biological activity of nitroaromatic compounds, a class known for its industrial importance and environmental presence. unpatti.ac.idnih.gov The reactivity of this compound is largely dictated by its functional groups, which can be modeled using quantum chemical descriptors. lookchem.com
Studies on related nitrobenzene derivatives have successfully used QSAR to model toxicity. dergipark.org.tr Key molecular descriptors in these models often include:
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This descriptor is often correlated with the electrophilicity of the molecule and its ability to accept electrons, which is a crucial step in the metabolic activation of many nitroaromatics. nih.gov
Hydrophobicity (log Kow): This measures the compound's partitioning between octanol (B41247) and water, indicating its tendency to accumulate in lipidic environments like cell membranes. nih.gov The trifluoromethoxy group contributes significantly to the hydrophobicity of the title compound.
Hyperpolarizability: This quantum mechanical descriptor relates to the non-linear optical properties of a molecule and has been found to be a successful descriptor in modeling the toxicology of nitrobenzene derivatives. dergipark.org.tr
By building models based on these and other descriptors for a set of known nitroaromatic compounds, the activity of this compound can be predicted. dergipark.org.trnih.gov These predictions can guide further research, for instance, by flagging potential toxicity or identifying promising reactivity for synthetic applications.
Table 2: Common Descriptors in QSAR Models for Nitroaromatic Compounds
| Descriptor Category | Specific Descriptor Example | Relevance | Reference |
| Electronic | ELUMO (Energy of Lowest Unoccupied MO) | Relates to electrophilicity and reactivity with nucleophiles. | nih.gov |
| Electronic | Second Order Hyperpolarizability | Found to create stable QSAR models for nitrobenzene toxicity. | dergipark.org.tr |
| Physicochemical | Hydrophobicity (log Kow) | Influences membrane permeability and bioaccumulation. | nih.gov |
| Electronic | Dipole Moment | Affects solubility and interaction with biological targets. | nih.gov |
| Quantum Chemical | Conductor-like Screening Model (COS) Area | Describes the molecular surface interacting with a solvent. | dergipark.org.tr |
Ligand Design and Optimization
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. lookchem.com Its structure is a versatile scaffold for ligand design, particularly in the development of new pharmaceuticals and agrochemicals. chemimpex.com In medicinal chemistry, a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. frontiersin.org The process of ligand design and optimization involves systematically modifying a lead scaffold to enhance its potency, selectivity, and pharmacokinetic properties. acs.org
The this compound scaffold offers several strategic advantages for modification:
The Nitro Group: This group can be readily reduced to an amine (-NH₂), a highly versatile functional group that can then be used for a wide array of subsequent chemical reactions, such as amide bond formation, to connect to other molecular fragments. nih.gov
The Aromatic Ring: The benzene ring itself can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents to probe interactions with a biological target. chemimpex.com
The Trifluoromethoxy Group: This group is metabolically stable and significantly increases the lipophilicity of a molecule, which can improve properties like membrane permeability. In drug design, fluorine substitution is a common strategy to enhance binding affinity and improve metabolic stability. nih.gov
In a typical ligand optimization campaign, chemists would synthesize a library of analogues based on the this compound core. For example, the nitro group could be converted to an amine and then coupled with various carboxylic acids to explore the "P3 position" of a BACE-1 inhibitor, as has been done with similar scaffolds. acs.org The resulting compounds would be tested for biological activity, and a QSAR model could be developed to guide the next round of synthesis, leading to ligands with optimized potency and desired drug-like properties. nih.govresearchgate.net
Advanced Applications in Chemical Research and Development
Pharmaceutical Development and Medicinal Chemistry
In the field of pharmaceutical development, 1-nitro-3-(trifluoromethoxy)benzene serves as a crucial building block for creating new therapeutic agents. chemimpex.comsmolecule.com Its application spans from being an intermediate in complex syntheses to its role in influencing the metabolic profile of drug candidates.
Intermediate in the Synthesis of Biologically Active Molecules
The primary role of this compound in medicinal chemistry is as an intermediate in the synthesis of a wide array of biologically active molecules. chemimpex.com The nitro group can be readily reduced to an amino group (-NH2), which then serves as a key functional handle for further molecular modifications. smolecule.comrsc.org This transformation is a gateway to constructing more complex pharmaceutical scaffolds. For instance, aromatic amines are fundamental building blocks for a variety of pharmaceuticals, including those with antimicrobial, antiviral, and anticancer properties. rsc.org
Impact of Trifluoromethoxy Group on Drug Metabolism and Bioavailability
The incorporation of a trifluoromethoxy group into a drug candidate can have a profound impact on its pharmacokinetic properties, particularly its metabolism and bioavailability. mdpi.comnih.gov This is a key strategy employed by medicinal chemists to enhance the drug-like properties of a molecule.
Key effects of the trifluoromethoxy group include:
Increased Metabolic Stability: The trifluoromethoxy group is significantly more resistant to enzymatic breakdown compared to a methoxy (B1213986) group. mdpi.com The strong carbon-fluorine bonds contribute to this increased stability, which can lead to a longer half-life of the drug in the body. researchgate.netnih.gov
Enhanced Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov This is a critical factor for a drug's absorption and distribution throughout the body, ultimately affecting its bioavailability.
Modulation of Physicochemical Properties: The unique electronic properties of the trifluoromethoxy group can be used to fine-tune the acidity or basicity (pKa) of a molecule, which can influence its solubility and absorption characteristics. nih.gov
Table 1: Influence of Trifluoromethoxy Group on Drug Properties
| Property | Impact of Trifluoromethoxy Group | Reference |
| Metabolic Stability | Increased resistance to enzymatic degradation. | researchgate.netmdpi.com |
| Lipophilicity | Enhanced, facilitating membrane permeability. | nih.gov |
| Bioavailability | Often improved due to enhanced stability and absorption. | nih.gov |
| pKa | Can be modulated to optimize solubility and absorption. | nih.gov |
Precursor for Novel Drug Candidates (e.g., Antimicrobial, Antiviral, Anticancer Agents)
The versatility of this compound as a precursor extends to the development of a diverse range of novel drug candidates. bohrium.combohrium.com The strategic incorporation of the trifluoromethoxy-substituted phenyl ring into various molecular frameworks has led to the discovery of compounds with promising therapeutic activities.
Antimicrobial Agents: The trifluoromethyl group, a related fluorinated moiety, has been shown to enhance the potency and improve the pharmacokinetic profiles of antimicrobial agents. researchgate.net Similar benefits can be extrapolated to the trifluoromethoxy group, making this compound a valuable starting material for new antibiotics and antifungals. bohrium.com
Antiviral Agents: The development of new antiviral drugs often relies on the synthesis of novel heterocyclic compounds. The chemical reactivity of this compound derivatives allows for their incorporation into these complex structures.
Anticancer Agents: Many modern cancer therapies target specific proteins or signaling pathways. The unique properties of the trifluoromethoxy group can enhance the binding affinity of a drug candidate to its target protein. researchgate.net For example, the trifluoromethoxy group has been shown to interact favorably within the binding pockets of certain enzymes implicated in cancer.
Agrochemical Research and Development
Similar to its role in pharmaceuticals, this compound is a significant compound in the agrochemical industry, contributing to the development of more effective and environmentally resilient crop protection products. chemimpex.combohrium.com
Formulation of Herbicides and Insecticides
This compound and its derivatives are utilized in the formulation of modern herbicides and insecticides. smolecule.commdpi.com The presence of the trifluoromethoxy group in an agrochemical can significantly enhance its biological activity.
Examples of related agrochemicals include:
Herbicides: The compound can be a precursor to selective herbicides designed to control specific weed species without harming the desired crops. google.com
Insecticides: The trifluoromethoxy group is found in several commercialized insecticides, where it contributes to their potency and effectiveness against a range of insect pests.
Enhancing Efficacy and Environmental Resilience of Agrochemicals
The introduction of the trifluoromethoxy group into agrochemical molecules offers several advantages that enhance their performance and environmental profile. mdpi.comnih.gov
Increased Efficacy: The trifluoromethoxy group can improve the uptake and transport of the agrochemical within the target pest or weed, leading to greater efficacy at lower application rates. nih.gov
Improved Metabolic Stability: Just as in pharmaceuticals, the trifluoromethoxy group imparts greater metabolic stability to agrochemicals. mdpi.com This means they are less likely to be rapidly broken down by enzymes in the target organism or in the environment, leading to longer-lasting control.
Enhanced Environmental Resilience: The increased stability of trifluoromethoxy-containing compounds can also contribute to their resilience against degradation by environmental factors such as sunlight and microbial action, although this requires careful assessment to avoid persistence issues.
Table 2: Research Findings on Trifluoromethoxy Group in Agrochemicals
| Research Area | Finding | Reference |
| Herbicide Development | Used as a precursor for selective herbicides. | google.com |
| Insecticide Formulation | Contributes to the potency of modern insecticides. | mdpi.com |
| Efficacy Enhancement | Improves uptake and transport in target organisms. | nih.gov |
| Metabolic Stability | Increases resistance to enzymatic degradation. | mdpi.com |
Environmental Considerations and Sustainable Chemistry
Biodegradation and Environmental Fate Studies
Specific environmental fate studies for 1-Nitro-3-(trifluoromethoxy)benzene are not extensively documented in publicly available literature. However, its behavior can be inferred from studies on related nitroaromatic and organofluorine compounds.
This compound is generally stable under standard storage conditions. nih.govacs.org Its environmental persistence, particularly in aqueous systems, is influenced by its resistance to direct photolysis. The direct photodegradation of nitroaromatic compounds in water is typically a very slow and inefficient process. acs.orgnih.gov The stability is compounded by the presence of the trifluoromethoxy group, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage. nih.gov
Advanced Oxidation Processes (AOPs) can significantly accelerate the degradation of related compounds. The UV/H₂O₂ technique, which generates highly reactive hydroxyl radicals, has been shown to achieve much faster degradation rates for substances like nitrobenzene (B124822) and nitrophenols. nih.govacs.orgnih.gov During such processes, the degradation of nitrobenzene is initiated, leading to the formation of various intermediates.
Typical Photodegradation Intermediates of Nitrobenzene (by Analogy)
| Intermediate Class | Examples | Reference |
|---|---|---|
| Nitrophenols | p-nitrophenol, m-nitrophenol, o-nitrophenol | nih.gov |
| Dihydroxybenzenes | Nitrohydroquinone, Nitrocatechol, Catechol | nih.gov |
| Ring-cleavage products | Formic acid, Glyoxylic acid, Oxalic acid | nih.gov |
The degradation process typically follows first-order kinetics in its initial stages. nih.gov However, some nitroaromatic compounds, such as 2,4-dinitrophenol, exhibit high photostability and a very low photodegradation quantum yield in aqueous solutions, contributing to their environmental persistence. pnas.org
The structure of this compound, featuring both a nitro group and a trifluoromethoxy group, suggests significant resistance to biodegradation.
Biotic Interactions: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to the oxidative attacks typical in aerobic biodegradation pathways. nih.gov Microbial degradation of nitroaromatics is challenging, though various microbial systems have been identified that can transform them. nih.gov
Anaerobic microbes can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups, forming 3-(trifluoromethoxy)aniline (B52521). nih.gov
Aerobic bacteria have evolved several strategies to metabolize nitroaromatics, often using them as a source of carbon or nitrogen. nih.govnih.gov These strategies include the enzymatic removal of the nitro group as nitrite, which can then be used by the organism. nih.gov
The trifluoromethoxy group (-OCF₃) presents a major additional challenge. Organofluorine compounds are generally xenobiotics, and the carbon-fluorine bond is the strongest single bond in organic chemistry, making them highly recalcitrant. nih.gov Microbial defluorination is a rare and slow process, and the high stability of the -OCF₃ group would likely make this compound a poor substrate for microbial enzymes. nih.govnih.gov The combined presence of these two recalcitrant functional groups implies that the complete mineralization of the molecule in the environment would be a difficult and slow process, likely requiring specialized microbial consortia.
Abiotic Interactions: In anaerobic and reducing environments, such as certain soils and sediments, abiotic chemical reactions can occur. For instance, studies on trinitrotoluene (TNT) in highly reducing soil media have shown that the nitro group can be chemically reduced to an amino group without microbial activity. dtic.mil A similar abiotic reduction could potentially transform this compound to 3-(trifluoromethoxy)aniline in such environments.
Future Research Directions and Emerging Trends
Exploration of New Reaction Pathways and Catalytic Systems
The synthesis and modification of nitroaromatic compounds are central to chemical manufacturing. Future research is increasingly focused on developing more sustainable, efficient, and selective reaction pathways.
A significant emerging trend is the use of mechanochemistry, which employs mechanical force to induce chemical reactions, often in the absence of bulk solvents. rsc.org This approach is being explored for the reduction of nitroarenes to aromatic amines, which are crucial precursors for pharmaceuticals, dyes, and polymers. rsc.org Researchers are developing methods using inexpensive and environmentally friendly iron powder with water as a hydrogen source under ball-milling conditions. rsc.org This technique not only minimizes waste but can also lead to the in situ formation of valuable Fe3O4 nanoparticles. rsc.org Such mechanochemical methods offer a green alternative to traditional nitro reduction processes that often rely on precious metal catalysts like palladium or platinum and high-pressure hydrogen gas. rsc.org
Furthermore, the development of advanced catalytic systems continues to be a priority. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, are established methods for creating complex molecules. acs.org Future work will likely adapt these and other transition-metal-catalyzed reactions for the derivatization of 1-nitro-3-(trifluoromethoxy)benzene. google.comacs.org The goal is to achieve highly selective transformations that tolerate a wide range of functional groups, enabling the synthesis of complex molecular architectures from simple precursors. rsc.orgacs.org For instance, research into the palladium-catalyzed α-alkenylation of alkylamines demonstrates a sophisticated use of catalysis to form chiral allylic amines, valuable motifs in bioactive compounds. acs.org
Design and Synthesis of Advanced Derivatives with Enhanced Functionality
The core structure of this compound, with its distinct nitro and trifluoromethoxy groups, makes it an excellent scaffold for creating advanced derivatives with tailored properties. chemimpex.com The trifluoromethoxy group is particularly valued for its ability to enhance metabolic stability and cell membrane permeability in drug candidates.
Future research will focus on synthesizing new derivatives where additional functional groups are introduced to the aromatic ring to modulate electronic properties and reactivity. beilstein-journals.org A notable example is the development of new hypervalent iodine-based trifluoromethylating reagents. beilstein-journals.org By introducing a nitro group to a known reagent's scaffold, researchers have created a new derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, which is significantly more reactive and thermally stable, making it safer to handle. beilstein-journals.org
The design of such derivatives is often guided by structure-based drug design principles. acs.org By targeting specific biological pathways, chemists can synthesize novel compounds for applications in medicine and agriculture. chemimpex.comacs.org The reduction of the nitro group in this compound yields 3-(trifluoromethoxy)aniline (B52521), a key intermediate for many of these advanced derivatives. This aniline (B41778) can be further modified to produce a vast array of compounds, including inhibitors for enzymes like β-secretase (BACE-1), which is a target in Alzheimer's disease research. acs.org
Interdisciplinary Research with Biology and Material Science
The unique electronic and physical properties imparted by the trifluoromethoxy group make this compound and its derivatives highly valuable in interdisciplinary fields. chemimpex.com
In biology and medicinal chemistry , this compound serves as a crucial intermediate for synthesizing biologically active molecules. chemimpex.com Its derivatives are investigated for various therapeutic areas. Aromatic amines derived from nitroarenes are fundamental building blocks for a wide range of pharmaceuticals and agrochemicals, such as herbicides and insecticides. rsc.orgchemimpex.com The trifluoromethoxy group is often incorporated into drug candidates to improve their pharmacological profiles. Current research includes the development of potent antagonists for receptors like P2Y1 for potential use in treating ischemic stroke and myocardial infarction, and dual inhibitors for kinases in cancer therapy. acs.org
In material science , the stability and unique properties of fluorinated compounds are highly advantageous. chemimpex.com Derivatives of this compound are used in the creation of advanced materials, including high-performance polymers and coatings. chemimpex.com These materials often exhibit enhanced durability, chemical resistance, and thermal stability. chemimpex.com Future research will likely explore the incorporation of this scaffold into more complex polymeric systems, liquid crystals, and other functional materials where the strong electron-withdrawing nature of the substituents can be exploited to achieve desired optical or electronic properties.
Development of High-Throughput Screening for New Applications
To accelerate the discovery of new uses for this compound and its derivatives, high-throughput screening (HTS) methodologies are becoming increasingly important. HTS allows for the rapid testing of large numbers of compounds for a specific biological activity or physical property. dovepress.com
While specific HTS campaigns for this compound are not widely published, the general trend in drug discovery and materials science is to use these automated platforms to explore vast chemical libraries. dovepress.com Future research will likely involve the inclusion of derivatives of this compound in such libraries. By screening against a wide range of biological targets (e.g., enzymes, receptors) and for desired material characteristics, new and unexpected applications can be identified much faster than with traditional research methods. dovepress.com The development of new assays, including cell-based and biochemical assays, will be crucial for uncovering novel biological roles and paving the way for new therapeutic agents and advanced materials. dovepress.com
Q & A
Q. How can its stability under acidic/basic conditions be evaluated for synthetic scalability?
- Methodological Answer :
- pH stability assays : Monitor degradation via HPLC under varying pH (1–14).
- Accelerated aging studies : Thermal gravimetric analysis (TGA) assesses decomposition thresholds (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
